4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Description
Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Medicinal and Materials Chemistry
Both imidazole and pyridine are fundamental heterocyclic scaffolds that feature prominently in the annals of chemistry. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical drugs. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities, makes it a privileged structure in medicinal chemistry. nih.gov Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. acs.orgnih.gov
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. The nitrogen atom imparts a basic character and provides a site for hydrogen bonding, which is crucial for molecular recognition at biological targets. eurekaselect.com In the realm of materials science, both heterocycles are instrumental. Imidazole-based systems are explored for their applications as organic light-emitting diodes (OLEDs) and as ligands in the synthesis of coordination compounds. researchgate.net Pyridine-containing hybrids are also investigated for their potential in developing novel fluorophores and chemosensors.
Overview of Diphenylimidazole Scaffolds in Advanced Chemical Research
The introduction of two phenyl groups at the 4 and 5 positions of the imidazole ring, creating the lophine scaffold, significantly influences the molecule's properties. These bulky phenyl substituents enhance the steric profile and can be functionalized to modulate electronic properties and solubility. The synthesis of such 2,4,5-triaryl-imidazoles, often achieved through multi-component reactions, provides a versatile route to a diverse library of compounds. nih.gov
In advanced chemical research, diphenylimidazole scaffolds are recognized for their utility in several domains. They serve as the core for various fluorescent probes and chemosensors due to their inherent photophysical properties, which can be fine-tuned by altering the substituents on the phenyl rings. researchgate.net Furthermore, their ability to coordinate with a variety of metal ions has led to their use in the development of novel catalysts and coordination polymers with interesting structural and functional properties. researchgate.net The crystal structures of several diphenylimidazole derivatives have been elucidated, providing valuable insights into their three-dimensional arrangements and intermolecular interactions. nih.gov
Conceptual Framework of 4-(4,5-Diphenyl-1H-imidazol-2-yl)pyridine as a Versatile Chemical Entity
The compound This compound represents a deliberate and strategic amalgamation of the aforementioned structural motifs. It combines the steric bulk and tunable electronic nature of the diphenylimidazole core with the coordinating and hydrogen-bonding capabilities of the pyridine ring. This unique combination positions it as a highly versatile chemical entity with potential applications spanning multiple disciplines.
The synthesis of this compound and its analogs is often achieved through condensation reactions involving benzil (B1666583), an appropriate pyridine aldehyde, and an ammonium (B1175870) source. ppor.az The physicochemical properties of this class of compounds can be systematically varied by introducing different substituents on the phenyl rings or the pyridine moiety, allowing for the rational design of molecules with tailored functions.
Below is a table summarizing some of the key chemical data for the parent compound and a related derivative.
| Property | 4-(1H-Imidazol-2-yl)-pyridine | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol |
| CAS Number | 21202-42-6 nih.gov | 1752-94-9 tcichemicals.com |
| Molecular Formula | C₈H₇N₃ nih.gov | C₂₁H₁₆N₂O |
| Molecular Weight | 145.16 g/mol nih.gov | 312.37 g/mol |
| IUPAC Name | 4-(1H-imidazol-2-yl)pyridine nih.gov | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol |
This table contains data for the core imidazole-pyridine structure and a diphenyl-substituted derivative to illustrate the class of compounds.
The following table presents representative spectroscopic data for a diphenylimidazole derivative, highlighting the key signals that are characteristic of this molecular scaffold.
| Spectroscopic Data | 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one |
| ¹H NMR (DMSO-d₆, δ, ppm) | 2.63 (s, 3H, CH₃), 7.51 (d, 2H, J = 8.4 Hz, Hₐᵣ), 7.79 (d, 2H, J = 8.4 Hz, Hₐᵣ), 7.93 (d, 2H, J = 8.3 Hz, Hₐᵣ), 8.01 (s, 1H, CH), 8.10 (d, 2H, J = 8.4 Hz, Hₐᵣ), 13.12 (s, 1H, NH) nih.gov |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 26.87 (CH₃), 116.13, 125.55, 126.03, 126.49, 127.68, 128.81, 128.99, 132.42, 135.67, 141.27 (Cₐᵣ), 163.01 (C=S), 197.12 (C=O) nih.gov |
| IR (KBr, ν, cm⁻¹) | 1258 (C=S), 1679 (C=O), 3142 (NH) nih.gov |
This table provides an example of spectroscopic data for a related diphenylimidazole structure to illustrate typical characterization data.
In essence, This compound is more than just a single molecule; it is a representative of a conceptual framework for designing functional molecules. Its inherent structural features provide a robust platform for generating a multitude of derivatives with fine-tuned properties, making it a compound of significant interest for future research endeavors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H,(H,22,23) |
InChI Key |
JGBUHLRQGMOTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular skeleton and the relative orientation of its constituent parts.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine reveals a characteristic set of signals that correspond to the different types of protons present in the molecule. The aromatic protons of the diphenyl and pyridine (B92270) rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.7 ppm. The exact chemical shifts and coupling patterns can be influenced by the solvent and the presence of any substituents. The N-H proton of the imidazole (B134444) ring gives rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but is often observed in the range of δ 12.0-13.5 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for this compound and related structures.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imidazole N-H | 12.0-13.5 | br s | rsc.org |
| Pyridine & Phenyl H | 7.0-8.7 | m | semanticscholar.org |
| Phenyl H | 7.22–7.26 | m | semanticscholar.org |
| Pyridine H | 7.63–7.66 | m | semanticscholar.org |
| Imidazole N-H | 8.03 | s | semanticscholar.org |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. br s = broad singlet, m = multiplet, s = singlet.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound displays a series of signals corresponding to the unique carbon atoms in the structure. The carbons of the phenyl and pyridine rings resonate in the aromatic region, typically between δ 120 and 150 ppm. The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the pyridine ring, is characteristically shifted downfield. The C4 and C5 carbons of the imidazole ring, bonded to the phenyl groups, also have distinct chemical shifts in the aromatic region.
Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound and its analogs.
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic C | 120-150 | rsc.org |
| Imidazole C2 | ~145 | rsc.org |
| Imidazole C4/C5 | ~135 | rsc.org |
| Pyridine C | 121.11, 124.27, 148.22, 149.58 | researchgate.net |
| Phenyl C | 126.71-138.40 | researchgate.net |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and pyridine rings give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. rsc.orgnih.gov Out-of-plane C-H bending vibrations of the aromatic rings typically appear as strong bands in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern of the rings.
Table 3: Key IR Absorption Bands for this compound.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Imidazole) | 3400-3200 | rsc.org |
| Aromatic C-H Stretch | 3100-3000 | rsc.org |
| C=N and C=C Stretch | 1650-1450 | rsc.orgnih.gov |
| C-H Out-of-Plane Bend | 900-650 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule. For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern can reveal characteristic losses of fragments such as the pyridine ring, phenyl groups, or smaller neutral molecules, which helps to further corroborate the proposed structure.
Table 4: Mass Spectrometry Data for this compound.
| Ion | m/z (Mass-to-Charge Ratio) | Significance | Reference |
|---|---|---|---|
| [M+H]⁺ | 388.1814 (calculated) | Molecular Ion | researchgate.net |
| [M]⁺ | 312 | Molecular Ion (for a related phenol (B47542) derivative) | semanticscholar.org |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique also elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking.
Crystal System and Space Group Determination
The crystal structure of derivatives of this compound has been determined by SCXRD. For instance, a related compound, 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol nitrate, crystallizes in the monoclinic space group P2₁/c. researchgate.net Another derivative, 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, crystallizes in the orthorhombic space group Pna2₁. nih.gov The specific crystal system and space group for the parent compound would require a dedicated crystallographic study. These studies reveal the planarity of the imidazole ring and the dihedral angles between the imidazole and the attached phenyl and pyridine rings, which are influenced by steric and electronic effects. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the imidazole N-H group and nitrogen atoms of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. researchgate.netnih.gov
Table 5: Crystallographic Data for a Derivative of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 14.682(5) | researchgate.net |
| b (Å) | 14.514(5) | researchgate.net |
| c (Å) | 18.460(5) | researchgate.net |
| β (°) | 128.210(5) | researchgate.net |
| V (ų) | 3090.9(17) | researchgate.net |
| Z | 4 | researchgate.net |
Note: Data is for 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol nitrate. researchgate.net
Advanced Computational Chemistry Approaches for 4 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and reactivity of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its derivatives. Theoretical calculations are often performed using the B3LYP functional with a 6-31G(d,p) or 6-31+G(d,p) basis set. researchgate.netsemanticscholar.orgnih.govppor.az
Geometry Optimization and Conformational Analysis
In a study of a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the asymmetric unit was found to contain two conformationally different molecules. nih.govnih.gov The dihedral angles between the central imidazole (B134444) ring and the surrounding phenyl and dimethylaniline rings varied significantly between the two conformers, highlighting the molecule's conformational flexibility. nih.govnih.gov For instance, in one conformer, the dihedral angles were approximately 38.5°, 61.5°, and 3.4°, while in the other, they were 45.8°, 36.0°, and 46.9°. nih.govnih.gov This conformational diversity can influence the crystal packing and intermolecular interactions.
Similarly, in 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole ring forms dihedral angles of 28.2° and 36.6° with the pyridine (B92270) and 4-fluorophenyl rings, respectively, indicating a non-planar structure. nih.gov The optimized geometry provides the foundation for all subsequent calculations of molecular properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For derivatives of this compound, a low energy gap is often associated with the potential for charge transfer interactions within the molecule. researchgate.netsemanticscholar.orgnih.gov For instance, in a study of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the calculated HOMO-LUMO energy gap was found to be low, suggesting that charge transfer interactions occur within the molecule. semanticscholar.org This property is crucial for applications in nonlinear optics and other areas where charge transfer is a key mechanism. semanticscholar.orgnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol | - | - | 2.653 |
Table 1: Calculated Frontier Molecular Orbital Energies for a Derivative of this compound. Data sourced from ppor.az.
Molecular Electrostatic Potential Surfaces (MEPS)
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEPS maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack.
For imidazole-containing compounds, the MEPS can reveal the most likely sites for protonation and other intermolecular interactions. researchgate.net For example, in a study of 1H-imidazole-2,4-diamine, the MEPS analysis showed a region of negative potential around the nitrogen atoms of the imidazole ring, indicating their susceptibility to protonation and their ability to form hydrogen bonds. researchgate.net This type of analysis is crucial for understanding the binding of these molecules to biological targets and for designing new drugs.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps to understand charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. nih.gov
In studies of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, NBO analysis has been used to confirm the presence of charge transfer interactions within the molecule. researchgate.netsemanticscholar.orgnih.gov This analysis can quantify the stabilization energies associated with these interactions, providing a measure of the molecule's stability. The delocalization of electron density, particularly within the π-conjugated system of the molecule, is a key factor contributing to its electronic properties and potential applications in materials science. semanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of the excited-state properties of molecules. It is particularly useful for predicting the absorption and emission spectra of molecules, which are crucial for understanding their photophysical behavior. researchgate.netnih.gov
Prediction of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can accurately predict the electronic transitions that give rise to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.netresearchgate.net By calculating the energies and oscillator strengths of these transitions, it is possible to simulate the UV-Vis absorption spectrum of a molecule.
For derivatives of this compound, TD-DFT calculations have been used to predict their absorption spectra and to understand the nature of the electronic transitions involved. researchgate.netsemanticscholar.orgnih.gov For example, in the case of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, TD-DFT calculations showed absorption bands in the UV-Vis region, with a strong absorption at 406 nm attributed to a π→π* transition. semanticscholar.orgresearchgate.net The calculations also provide information about the orbitals involved in these transitions, such as the promotion of an electron from the HOMO to the LUMO. researchgate.net
Furthermore, TD-DFT can be used to study the excited-state geometries and predict the emission spectra (fluorescence and phosphorescence) of molecules. This is particularly important for understanding the luminescent properties of these compounds and their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
| Compound | Solvent | Calculated Absorption Maxima (nm) | Experimental Absorption Maxima (nm) |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMSO | - | 340, 406 |
Table 2: Calculated and Experimental UV-Vis Absorption Data for a Derivative of this compound. Data sourced from researchgate.netsemanticscholar.orgresearchgate.net.
Oscillator Strengths and Electronic Transitions
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31+G(d,p) level in a DMSO solvent model have been used to calculate the vertical excitation energies, oscillator strengths (f), and light-harvesting efficiencies (LHE) for the phenol (B47542) analogue. The primary electronic excitations are characterized by significant intramolecular charge transfer (ICT) character.
The main observed transitions are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and to LUMO+1. These transitions possess high oscillator strengths and LHE, indicating they are the most significant contributors to the compound's absorption spectrum. tandfonline.com A transition from HOMO to LUMO+2 was found to have a very low oscillator strength, suggesting it does not contribute significantly to the absorption profile. tandfonline.com The high efficiency of these ICT transitions is a key factor for potential applications in nonlinear optics and photoelectric conversion. tandfonline.comnih.gov
| Transition | Excitation Energy (Eex) | Oscillator Strength (f) | Light Harvesting Efficiency (LHE) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 2.78 eV | 0.6183 | 0.7607 | H→L (98%) |
| S0 → S2 | 3.34 eV | 0.4015 | 0.6033 | H→L+1 (97%) |
| S0 → S3 | 3.58 eV | 0.0011 | 0.0025 | H→L+2 (96%) |
Quantitative Analysis of Intermolecular Interactions (e.g., PIXEL, QTAIM)
A quantitative understanding of intermolecular interactions is essential for predicting crystal packing, polymorphism, and the binding of a molecule to a biological target. The Quantum Theory of Atoms in Molecules (QTAIM) and the PIXEL method are two powerful computational techniques used for this purpose.
QTAIM: This method analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. nih.govresearchgate.netnih.gov By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions and quantify their strength. nih.gov
PIXEL Method: This approach calculates intermolecular interaction energies by partitioning them into Coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density. researchgate.netnih.govnih.gov This allows for a detailed quantitative breakdown of the forces driving molecular association and crystal formation. nih.gov
While these methods are well-established for analyzing non-covalent interactions in complex organic molecules, researchgate.netnih.govnih.gov dedicated PIXEL or QTAIM analyses for this compound have not been reported in the surveyed scientific literature. Such studies would be invaluable for elucidating the role of N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking involving the phenyl and pyridine rings, which are expected to govern its supramolecular chemistry.
Computational Studies on Structure-Activity Relationships (SAR) and Drug-Likeness Prediction
Computational methods are integral to modern drug discovery, enabling the prediction of a compound's biological activity and its potential as a drug candidate. For imidazole-based structures, these techniques guide the design of new derivatives with enhanced efficacy and better pharmacokinetic profiles.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.netnih.gov The strength of the interaction is estimated by a scoring function, which calculates a binding energy. samipubco.comacademie-sciences.fr This method is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. researchgate.netacademie-sciences.fr
For the broader class of lophine (2,4,5-triphenylimidazole) and related imidazole derivatives, molecular docking studies have been performed to explore their potential as inhibitors of various biological targets. researchgate.net For instance, studies on other substituted imidazoles have investigated their binding to targets such as:
NADPH Oxidase: A docking study on a complex substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, showed a binding energy of -6.37 kcal/mol with NADPH oxidase, suggesting potential as an antioxidant. researchgate.net
Protein Tyrosine Kinase and Peroxiredoxin: A series of 1,5-diphenyl-2,4-disubstituted-1H-imidazoles were docked against protein tyrosine kinase (PDB: 2HCK) and peroxiredoxin (PDB: 1HD2) to predict their antioxidant activity. mdpi.com
Multiple Receptors: In a comprehensive study, designed lophine derivatives were docked against several receptors, including EGFR (for anti-cancer), COX-1/COX-2 (for anti-inflammatory), and fungal oxidoreductase, revealing potential multi-target activity with binding energies reaching -11.0 kcal/mol. researchgate.netnih.gov
Although these studies highlight the utility of molecular docking for this class of compounds, specific docking simulations for this compound against a defined biological target were not found in the reviewed literature.
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a compound's structure to estimate these properties, reducing the time and cost associated with experimental screening. researchgate.netresearchgate.netacs.org
Key parameters often evaluated include:
Lipinski's Rule of Five: Predicts drug-likeness and oral bioavailability. researchgate.net
Aqueous Solubility: Affects absorption and formulation.
Caco-2 Permeability: An indicator of intestinal absorption. researchgate.net
CYP450 Inhibition: Predicts potential for drug-drug interactions. researchgate.net
Toxicity: Screens for potential mutagenicity, carcinogenicity, and other adverse effects.
While specific ADMET predictions for this compound are not available, studies on other imidazole-containing compounds are common. For example, in silico analysis of various imidazole and pyrazole (B372694) derivatives has been used to successfully screen for compounds with favorable drug-like properties and low predicted toxicity, validating their potential for further development. nih.govresearchgate.net One study on fluconazole (B54011) analogues used ADME predictions to identify promising lead molecules with good TPSA, absorption, and oral bioavailability profiles.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogues. tandfonline.comnih.gov
Several QSAR studies have been successfully applied to various classes of imidazole derivatives to understand their activity as:
Antifungal Agents: A QSAR model for imidazole derivatives targeting 14α-demethylase indicated the importance of atomic van der Waals volumes and electronegativities for inhibitory activity. researchgate.net
Anticancer Agents: A 3D-QSAR study on 2,4,5-trisubstituted imidazoles as CK2 inhibitors developed robust models that could pave the way for designing new potential inhibitors. tandfonline.com
Angiotensin II Receptor Antagonists: 2D and 3D-QSAR models for imidazole-5-carboxylic acid derivatives identified key descriptors like the number of methyl groups and H-acceptor count that are beneficial for activity. nih.gov
These examples demonstrate the power of QSAR in optimizing imidazole-based scaffolds. However, no specific QSAR models have been published for a series of compounds based on the this compound core.
Photophysical Properties and Optoelectronic Applications of 4 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine and Analogues
UV-Vis Absorption and Fluorescence Spectroscopy in Solution and Solid State
The photophysical characteristics of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its derivatives have been extensively studied using UV-Vis absorption and fluorescence spectroscopy. In a dimethylformamide (DMF) solution, the phenol (B47542) analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, displays absorption peaks at 340 nm and 406 nm. researchgate.net The absorption at 406 nm is attributed to a π→π* transition, indicating the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net
In the solid state, the fluorescence properties can differ significantly from those in solution. For instance, an analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde (DPI-BA), exhibits a maximum fluorescence emission at 563 nm in powder form and at 540 nm as a thin film. researchgate.net This difference highlights the influence of intermolecular interactions in the solid state on the emissive properties. Similarly, another derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, shows fluorescence emission maxima at 563 nm in powder form and 540 nm as a thin film. rsc.org
| Compound | Medium | Absorption Maxima (nm) | Emission Maxima (nm) |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340, 406 | Not Reported |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | Powder | Not Reported | 563 |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | Thin Film | Not Reported | 540 |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Powder | Not Reported | 563 |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Thin Film | Not Reported | 540 |
Solvatochromism and pH-Dependent Photophysical Behavior
The photophysical properties of these imidazole (B134444) derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism. This is particularly evident in their fluorescence emission. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde (DPI-BA) displays positive solvatochromic fluorescence, meaning the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is attributed to different molecular conformations in various solvents. researchgate.net A similar positive solvatochromism is observed for (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile. rsc.org The pyridinyl-substituted BODIPY dye, an analogue, also shows a significant bathochromically shifted emission in methanol, a polar solvent. nih.gov
Furthermore, the photophysical behavior of these compounds can be modulated by pH. For DPI-BA in a THF:H2O (9:1) mixture, altering the pH with hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) results in a reversible shift in the emission wavelength. researchgate.net At a pH of 2, the maximum emission is observed at 541 nm, while at a pH of 14, two emission peaks appear at 561 nm and 671 nm. researchgate.netrsc.org This halochromic behavior suggests that the protonation state of the imidazole ring significantly influences the electronic structure and, consequently, the fluorescence properties. researchgate.net
| Compound | Condition | Emission Maxima (nm) |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | pH 2 | 541 |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | pH 14 | 561, 671 |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 2 | 541 |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 14 | 561, 671 |
Nonlinear Optical (NLO) Characteristics and Potential
Certain analogues of this compound have demonstrated significant nonlinear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. semanticscholar.org The NLO response in these organic materials arises from the ease of polarizability of their extended mobile π-electron clouds. semanticscholar.org
For the compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, investigations using the Z-scan technique have revealed its NLO characteristics. nih.govresearchgate.net The nonlinear absorption coefficient (β), nonlinear refractive index (n2), and third-order susceptibility (χ(3)) were determined to be 4.044 × 10⁻¹ cmW⁻¹, 2.89 × 10⁻⁶ cm²W⁻¹, and 2.2627 × 10⁻⁶ esu, respectively. semanticscholar.orgnih.govresearchgate.net The negative sign of n2 indicates a self-defocusing nonlinearity. nih.govresearchgate.net These findings are supported by theoretical calculations, which show a low HOMO-LUMO energy gap and high hyperpolarizabilities, features associated with enhanced NLO activity. semanticscholar.orgresearchgate.net
| NLO Property | Value |
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |
| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |
Exploration as Luminogenic Materials and Fluorescent Sensors
The pronounced fluorescence of these imidazole derivatives has led to their exploration as luminogenic materials and fluorescent sensors. Their sensitivity to the environment, as seen in their solvatochromic and pH-dependent behavior, is a key characteristic for sensing applications. researchgate.netnih.gov For example, the fluorescence of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives is sensitive to solvent polarity, acidity, and the presence of fluoride (B91410) anions. nih.gov
An analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), has been utilized as a fluorescent labeling reagent for amines, enabling their determination by high-performance liquid chromatography (HPLC). medchemexpress.com Another related compound, 1H-pyrazolo[3,4-b]quinoline derivative, has been investigated as a fluorescent sensor for detecting Zn²⁺ cations, showing a 13-fold increase in fluorescence quantum yield upon binding. nih.gov The development of these sensors often relies on a "turn-on" fluorescence mechanism, where the fluorescence is enhanced upon interaction with the target analyte. nih.govresearchgate.net
Application in Electroluminescent Devices and Electron Transporting Materials
The unique electronic properties of these compounds also make them suitable for applications in organic light-emitting diodes (OLEDs) and as electron-transporting materials. The ability of these molecules to form stable amorphous films is advantageous for device fabrication.
A derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, has been tested as an emitting layer in OLEDs. rsc.org These devices exhibited an acceptable performance with an average luminance of 450 cd m⁻². rsc.org The imidazole core and its derivatives are known to possess good electron-transporting capabilities, which is a crucial property for efficient OLED operation. The HOMO-LUMO energy gap, which can be determined through optical absorption and cyclic voltammetry, is a key parameter in designing and optimizing these devices. rsc.org
Coordination Chemistry of 4 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, often abbreviated as L, typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, transition metal complexes of a derivative of this ligand have been synthesized by reacting the ligand with metal chlorides (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) in a 2:1 ligand-to-metal molar ratio in an ethanolic solution. nih.gov The formation of colored precipitates often indicates the successful synthesis of the metal complex. nih.gov
The characterization of these complexes is crucial to confirm their structure and properties. A range of spectroscopic and analytical techniques are employed for this purpose. These include:
FT-IR Spectroscopy: This technique helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
¹H and ¹³C NMR Spectroscopy: While primarily used for the characterization of the ligand itself, NMR can provide insights into the changes in the electronic environment of the ligand upon coordination to a metal. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD): This is a powerful technique that provides definitive information about the three-dimensional structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.goviosrjournals.org
Elemental Analysis: This analysis determines the elemental composition of the synthesized complexes, which helps in verifying their stoichiometry. iosrjournals.org
Derivatives of this compound have also been used to synthesize actinide complexes. For example, uranyl complexes have been prepared through the in situ deprotonation of the proligand with lithium hexamethyldisilazide, followed by salt metathesis with [UO₂Cl₂(THF)₂]₂. nih.gov
Ligand Binding Modes and Coordination Environments (e.g., with Co(II), Ni(II), Au(I/III))
The this compound ligand exhibits versatility in its coordination behavior, capable of adopting various binding modes. This adaptability arises from the presence of multiple potential donor atoms, primarily the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings.
With first-row transition metals like Co(II) and Ni(II), derivatives of this ligand have been shown to form complexes where the ligand acts as a bidentate chelating agent. nih.gov In these cases, the metal ion is typically coordinated by two ligand molecules, resulting in a general formula of [M(L)₂]. nih.gov The specific coordination environment around the metal center can vary.
In the case of gold complexes, particularly those involving N-heterocyclic carbene (NHC) analogues derived from the 4,5-diphenyl-1H-imidazole core, distinct coordination geometries are observed. For Au(I) complexes, a linear geometry is common, while Au(III) complexes tend to adopt a square planar environment. acs.org In some dimeric Au(I) complexes, weak aurophilic interactions, characterized by Au(I)-Au(I) distances of around 3.5-4.0 Å, have been observed in the solid state. acs.org The orientation of the NHC moieties can also be perpendicular to each other. acs.org
The table below summarizes some of the observed coordination environments for metal complexes involving derivatives of this compound.
| Metal Ion | Coordination Geometry | Key Features |
| Co(II) | Typically octahedral or tetrahedral | Bidentate chelation of the ligand is common. nih.gov |
| Ni(II) | Typically square planar or octahedral | The geometry is influenced by the other ligands present. nih.gov |
| Au(I) | Linear | Can form dimeric structures with aurophilic interactions. acs.org |
| Au(III) | Square Planar | Results from the oxidation of Au(I) and coordination of additional ligands. acs.org |
Reactivity and Transformation of Metal-Coordinated Species
Once coordinated to a metal center, the this compound ligand and the resulting complex can exhibit a range of reactivities and undergo various transformations.
A notable area of study is the reactivity of gold complexes containing N-heterocyclic carbene (NHC) ligands derived from the 4,5-diphenyl-1H-imidazole framework. These complexes have been shown to react with nucleophiles present in biological media, such as amino acids and glutathione (B108866) (GSH). acs.org For instance, (NHC)gold(I)-halide complexes can react with GSH to form (NHC)gold(I)-GSH adducts. acs.org This reactivity is significant as it can influence the biological activity and potential therapeutic applications of these compounds.
The stability of these complexes can be influenced by the surrounding medium. For example, the presence of high chloride concentrations can inhibit the substitution reactions of (NHC)gold(I)-Cl complexes. acs.org Furthermore, gold(III) complexes in this class can undergo reduction to their gold(I) counterparts in the presence of reducing agents like GSH, suggesting they can act as prodrugs. acs.org
Transformations can also involve the isomerization of the complex. Although not specifically detailed for this compound itself, related metal complexes with similar pyridyl-imidazole ligands have been shown to undergo intramolecular twist processes, leading to isomerization. researchgate.net
Catalytic Applications of this compound-Metal Complexes
Metal complexes incorporating ligands similar to this compound have demonstrated potential in various catalytic applications. The tunability of the ligand structure and the resulting electronic and steric properties of the metal center are key to their catalytic activity.
One area of application is in polymerization reactions. For example, a copper(II) complex with the 2,6-di(1H-imidazol-2-yl)pyridine ligand has been successfully used as a catalyst in atom transfer radical polymerization (ATRP) of styrene. researchgate.net This demonstrates the potential of pyridyl-imidazole based ligands in mediating controlled polymerization processes.
Furthermore, palladium(II) complexes featuring N-heterocyclic carbene (NHC) ligands derived from an imidazole-4,5-dicarboxylic acid core have been developed as metallosurfactants for catalysis in aqueous-organic media. mdpi.com These PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have shown activity in model reduction and Suzuki-Miyaura cross-coupling reactions. mdpi.com This highlights the potential for designing sophisticated catalytic systems based on functionalized imidazole ligands.
While direct catalytic applications of complexes of this compound are not extensively documented in the provided search results, the activity of structurally related complexes suggests a promising avenue for future research. The combination of a pyridine and a diphenyl-substituted imidazole moiety offers a platform for creating robust and efficient catalysts for a range of organic transformations.
Mechanistic Biological Investigations of 4 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine Derivatives in Vitro
In Vitro Antibacterial Activity Profiling
Derivatives of 4,5-diphenyl-1H-imidazole have demonstrated notable antibacterial properties against a panel of pathogenic bacteria. The in vitro efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of an agent that prevents visible growth of a bacterium.
A study on 4,5-diphenylimidazol-2-thiol derivatives revealed that while most of the synthesized compounds showed no significant antibacterial activity, specific derivatives exhibited potent effects. scirp.org For instance, compound 6d was found to be twice as potent as the standard antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Another derivative, 6c , displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 μg/mL. scirp.org
Furthermore, research into 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives has also shown promising results. Compounds 3c , 3f , and 3h from this series registered significant antibacterial activity against S. aureus and E. coli with an MIC value of 15.62 μg/mL. researchgate.net
In a different study, indolylimidazole derivatives were synthesized and screened for their antibacterial action. Compound 1c from this series was identified as the most active, with MIC values ranging from 9.9 to 12.5 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. researchgate.net Another compound, 2a , showed good activity against E. coli. researchgate.net The investigation of imidazo[4,5-b]pyridine derivatives has also contributed to this field, with studies showing greater sensitivity of Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli. mdpi.com
Table 1: In Vitro Antibacterial Activity of 4-(4,5-Diphenyl-1H-imidazol-2-yl)pyridine Derivatives
| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| 4,5-diphenylimidazol-2-thiol derivative 6d | Staphylococcus aureus | 4 | scirp.org |
| 4,5-diphenylimidazol-2-thiol derivative 6c | Staphylococcus aureus | 16 | scirp.org |
| 4,5-diphenylimidazol-2-thiol derivative 6c | Enterococcus faecalis | 16 | scirp.org |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3c | S. aureus & E. coli | 15.62 | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3f | S. aureus & E. coli | 15.62 | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3h | S. aureus & E. coli | 15.62 | researchgate.net |
| Indolylimidazole derivative 1c | S. aureus, S. epidermidis, E. coli | 9.9 - 12.5 | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol, 3d | Klebsiella pneumoniae | 0.50 - 6.1 | consensus.app |
In Vitro Antifungal Activity Profiling
The antifungal potential of this compound derivatives has been explored against various pathogenic fungi, with Candida albicans being a frequent target due to its clinical relevance.
In the evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, compounds 3c , 3f , and 3h demonstrated significant antifungal activity against C. albicans at an MIC of 15.62 μg/mL. researchgate.net Similarly, indolylimidazole derivatives have been shown to be effective, with compound 1d exhibiting potent activity against C. albicans, and compound 2a also showing good antifungal action. researchgate.net The sensitivity of C. albicans to these compounds highlights their potential as antifungal agents. researchgate.net
A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its metal complexes also reported on their antifungal properties. The research indicated that the metal complexes of the imidazole (B134444) derivative were more effective against various fungal strains than the parent ligand. nih.gov
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3c | Candida albicans | 15.62 | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3f | Candida albicans | 15.62 | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate 3h | Candida albicans | 15.62 | researchgate.net |
| Indolylimidazole derivative 1d | Candida albicans | Potent activity reported | researchgate.net |
| Indolylimidazole derivative 1c | Candida albicans | 9.9 - 12.5 | researchgate.net |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles 6a-j | Candida spp. | Lower than fluconazole (B54011) | mdpi.com |
In Vitro Anticancer Activity Mechanisms
The anticancer properties of this compound derivatives have been investigated through various in vitro models, revealing their potential to inhibit cancer cell growth and proliferation through multiple mechanisms.
Targeting Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant target in cancer therapy due to its role in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. The inhibition of GSK-3β is a promising strategy for the development of novel anticancer agents.
Imidazole-based compounds have been designed as GSK-3β inhibitors. nih.gov While direct studies on this compound derivatives are limited, related structures such as imidazo[1,5-a]pyridine-1-carboxamides and imidazo[1,5-a]pyridine-3-carboxamides have been synthesized and evaluated for their GSK-3β inhibitory activity. nih.gov These studies provide a rationale for exploring the potential of the this compound scaffold as a source of GSK-3β inhibitors. Furthermore, pyrazolo[3,4-b]pyridazines, which share a pyridine-like core, have been identified as potent inhibitors of GSK-3. qub.ac.uk
Cellular Pathway Modulation (e.g., DNA fragmentation)
One of the key mechanisms through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the fragmentation of DNA, which can be assessed through various in vitro assays.
Research on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives has demonstrated their ability to induce apoptosis in cancer cells. nih.gov These compounds have been shown to inhibit tumor proliferation and can be developed as selective target-oriented chemotherapeutics. nih.gov While not direct derivatives of this compound, these findings suggest that the pyridine moiety, when appropriately substituted, can contribute to the pro-apoptotic activity of a molecule. Further investigation is required to specifically elucidate the DNA fragmentation potential of this compound derivatives.
In Vitro Antiviral Activity Studies (e.g., SARS-CoV-2)
The emergence of novel viral pathogens like SARS-CoV-2 has necessitated the urgent screening of chemical libraries for antiviral activity. While broad-spectrum antiviral activity has been reported for some repurposed drugs like lopinavir/ritonavir, the specific antiviral effects of this compound derivatives against SARS-CoV-2 are not yet extensively documented in publicly available research. nih.govnih.gov
General studies on imidazole-containing compounds have indicated their potential as antiviral agents. However, specific in vitro studies focusing on this compound derivatives against SARS-CoV-2 are needed to determine their efficacy and mechanism of action against this virus.
Enzyme Inhibition Studies (e.g., Lactate Dehydrogenase)
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of LDH is therefore considered a viable strategy for anticancer drug development.
A study focusing on a derivative of the core compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, investigated its interaction with NADPH, a co-enzyme for oxidoreductases like LDH. nih.gov Molecular docking studies suggested that this compound could interact with NADPH, implying a potential to inhibit NADPH-dependent enzymes. nih.gov Other research on 1,3-benzodioxole (B145889) derivatives has also identified compounds with LDH inhibitory activity, with some showing selectivity for the LDHA isoform, which is often overexpressed in tumors. nih.gov These findings provide a basis for the further exploration of this compound derivatives as potential LDH inhibitors.
Future Directions and Interdisciplinary Research Prospects
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While one-pot condensation reactions are commonly employed for the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its derivatives, future efforts will likely concentrate on developing more efficient and environmentally benign synthetic methodologies. researchgate.netnih.gov Green chemistry principles are expected to guide this evolution, emphasizing the use of safer solvents, minimizing waste, and reducing energy consumption.
Future synthetic strategies may include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Catalytic advancements: Exploring novel catalysts, such as nanomagnetic metal-organic frameworks, could offer higher efficiency and easier separation, contributing to more sustainable processes. nih.gov
Flow chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher purity and scalability.
Renewable starting materials: Investigating synthetic routes that utilize biomass-derived precursors could further enhance the sustainability profile of this compound. mdpi.com
Advanced Spectroscopic Techniques for Real-Time Monitoring and In-Situ Analysis
The characterization of this compound and its derivatives has traditionally relied on standard spectroscopic methods like NMR, FT-IR, and mass spectrometry. mdpi.comjchemrev.com However, to fully understand its dynamic behavior in various applications, more advanced techniques are required.
Future research will likely incorporate:
Time-resolved spectroscopy: Techniques such as time-resolved emission and transient absorption spectroscopy can provide invaluable insights into the excited-state dynamics and photochemical processes, which is crucial for applications in photocatalysis and optoelectronics. acs.org
In-situ spectroscopy: Real-time monitoring of reactions and processes involving this compound will enable a deeper understanding of reaction mechanisms and kinetics.
Advanced NMR techniques: Two-dimensional NMR (COSY, HMBC, NOESY) and solid-state NMR can provide more detailed structural information and insights into intermolecular interactions in complex systems. mdpi.comnih.gov
Integration of Computational Predictions with Experimental Validation in Rational Design
The synergy between computational modeling and experimental work is becoming increasingly vital for the rational design of new molecules with tailored properties. For derivatives of this compound, computational methods have already been successfully used to predict nonlinear optical (NLO) properties, which were subsequently confirmed by experimental techniques like the z-scan method. semanticscholar.orgdoaj.orgresearchgate.net
Future directions in this area include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods will continue to be used to predict electronic structures, HOMO-LUMO energy gaps, and UV-Vis absorption spectra, guiding the synthesis of compounds with specific photophysical properties. semanticscholar.org
Molecular Docking: For medicinal chemistry applications, molecular docking studies will be essential to predict the binding affinity and interaction of derivatives with biological targets like enzymes and receptors, thereby guiding the design of more potent therapeutic agents. tandfonline.comresearchgate.netnih.govnih.gov
ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help in the early-stage evaluation of drug candidates, reducing the time and cost of development. nih.govnih.gov
Exploration of Structure-Function Relationships for Tailored Photophysical Response
The inherent photophysical properties of the this compound scaffold, including its potential for fluorescence and solvatochromism, make it a prime candidate for applications in optical materials and sensors. rsc.orgrsc.org A systematic exploration of its structure-function relationships is key to unlocking its full potential.
Key areas for future investigation include:
Systematic Substituent Effects: Modifying the phenyl and pyridine (B92270) rings with various electron-donating and electron-withdrawing groups to fine-tune the electronic properties and, consequently, the absorption and emission characteristics.
π-System Extension: Extending the conjugated π-system of the molecule to shift its absorption and emission wavelengths, potentially into the near-infrared region for biological imaging applications. semanticscholar.org
Environmental Sensitivity: Investigating the response of its fluorescence to changes in solvent polarity, pH, and the presence of specific analytes to develop sensitive molecular probes. rsc.orgrsc.org
| Derivative/System | Studied Property | Key Finding |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Nonlinear Optics (NLO) | Exhibits significant third-order NLO properties, confirmed by both theoretical (DFT) and experimental (z-scan) methods. semanticscholar.orgresearchgate.net |
| Acrylonitrile derivatives with pyridine core | Photophysics | Optical properties are strongly influenced by solvent polarity; dipole moments in excited states were calculated. mdpi.com |
| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives | Solvatofluorochromism | Show interesting solvatofluorochromic properties and fluorescence sensitivity to acids and fluoride (B91410) ions. rsc.orgsemanticscholar.org |
Design of Next-Generation Metallo-Organic Frameworks and Catalysts
The presence of both imidazole (B134444) and pyridine moieties makes this compound an excellent ligand for coordinating with metal ions. researchgate.net This opens up possibilities for its use in the construction of metallo-organic frameworks (MOFs) and as a component in novel catalysts.
Future prospects in this domain are:
Porous MOFs: Designing MOFs with this ligand for applications in gas storage and separation, leveraging the specific chemical environment of the pores. Imidazole-based linkers have been successfully used to create MOFs with high CO2 adsorption capacity. mdpi.comacs.org
Catalytic MOFs: Incorporating catalytically active metal centers into MOFs constructed with this ligand to create heterogeneous catalysts for various organic transformations. nih.gov
Homogeneous Catalysis: Developing well-defined metal complexes with this ligand for applications in homogeneous catalysis, such as in photoredox catalysis where organic dyes are used as alternatives to metal-based systems. acs.org
Biomimetic Catalysis: Creating complexes that mimic the active sites of metalloenzymes for specific and efficient catalytic reactions.
Elucidation of Molecular Mechanisms of Biological Action and Identification of Novel Targets
Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comnih.gov A critical future direction is to move beyond phenotypic screening to a deeper understanding of their molecular mechanisms of action.
Future research should focus on:
Target Identification: Employing techniques like proteomics, chemical biology probes, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) of these compounds. Some studies have already pointed towards the inhibition of specific kinases like CDK9 by related imidazo[4,5-b]pyridine structures. nih.gov
Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways to exert their biological effects. For instance, in cancer, this could involve studying their impact on apoptosis, cell cycle progression, and metastasis. tandfonline.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to build comprehensive SAR models that can guide the optimization of potency and selectivity. nih.govnih.gov
| Derivative Class | Biological Activity | Investigated Target/Pathway |
| Imidazo[1,2-a]pyridine derivatives | Anticancer | DNA synthesis inhibition, apoptosis via caspase-3 and caspase-9. tandfonline.com |
| 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives | Anticancer | Evaluated against HT-1080 and Caco-2 cell lines. researchgate.net |
| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine derivatives | p38 MAP kinase inhibition | Potential as anti-inflammatory agents. nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Anticancer | Inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.gov |
Application in Sensor Technologies and Diagnostic Platforms
The responsive photophysical properties of the this compound scaffold make it highly attractive for the development of chemical sensors and diagnostic tools. Its ability to interact with its environment and signal these interactions through changes in fluorescence is a key advantage.
Future applications in this area may include:
Fluorescent pH Sensors: Capitalizing on the sensitivity of the imidazole and pyridine nitrogens to protonation to create sensors that report on pH changes through fluorescence. rsc.org
Metal Ion Sensors: Designing derivatives that can selectively chelate specific metal ions, leading to a detectable change in their optical properties. The dipicolylamine group, a known metal chelator, has been successfully integrated into other fluorescent sensors. mdpi.com
Anion Sensors: Developing systems where the N-H proton of the imidazole can form hydrogen bonds with specific anions, resulting in a colorimetric or fluorometric response. rsc.org
Bioimaging Probes: Creating derivatives that can selectively accumulate in specific cellular compartments or bind to particular biomolecules, allowing for their visualization in living cells. Probes based on related structures have been developed for detecting species like hydrogen peroxide in cells. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its derivatives?
- Methodology : A common approach involves cyclocondensation reactions using ammonium acetate as a catalyst under reflux conditions. Tributylhexadecylphosphonium bromide has been reported as an efficient catalyst for synthesizing substituted imidazoles, achieving high yields (~90–96%) in short reaction times (45–50 min) . Substituent variations (e.g., halogen, methoxy, nitro groups) on the phenyl rings can be introduced via modified benzil or aldehyde precursors .
Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using instruments like the Agilent Xcalibur diffractometer with Cu-Kα radiation. Data refinement employs the SHELXL program for small-molecule structures, with hydrogen atoms constrained using riding models (C–H = 0.93–0.98 Å, O–H = 0.82 Å). Crystal parameters (e.g., space group, unit cell dimensions) are validated against literature analogs . WinGX and ORTEP are used for visualization and reporting .
Q. What key structural features are observed in its crystal packing?
- Methodology : Dihedral angles between the central imidazole ring and substituent phenyl/pyridyl groups are critical. For example, angles of 48.43° (imidazole vs. phenyl) and 20.23° (imidazole vs. pyridyl) have been reported. Hydrogen-bonding networks (O–H⋯N, C–H⋯O) and C–H⋯π interactions stabilize 3D supramolecular architectures .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsion angles?
- Methodology : Discrepancies may arise from disorder, thermal motion, or intermolecular forces. Use SHELXL’s restraints (e.g., DFIX, FLAT) to refine disordered regions. Compare results with high-resolution datasets or computational models (DFT). For example, dihedral angle deviations >5° from literature values warrant re-examination of hydrogen-bonding constraints or solvent effects .
Q. What advanced strategies optimize supramolecular interactions for functional materials design?
- Methodology : Target specific non-covalent interactions (e.g., π-π stacking, hydrogen bonding) by modifying substituents. Introducing hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) enhances O–H⋯N hydrogen bonding, as seen in analogs forming helical chains or layered networks . Pair SCXRD with Hirshfeld surface analysis to quantify interaction contributions .
Q. How can computational methods complement experimental data in studying electronic properties?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against experimental UV-Vis or fluorescence spectra. For imidazole derivatives, electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing photophysical activity .
Q. What challenges arise in refining structures with twinned or low-resolution diffraction data?
- Methodology : SHELXL’s twin refinement module (TWIN/BASF commands) handles twinned crystals. For low-resolution data, apply Bayesian statistics (e.g., R-free validation) and leverage prior structural knowledge (e.g., bond length/angle databases). High-throughput pipelines using SHELXC/D/E are robust for phase determination in challenging cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
